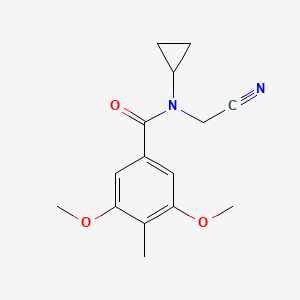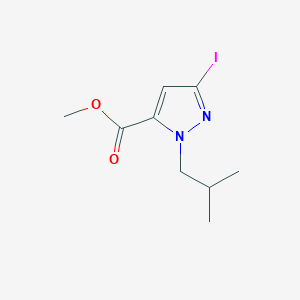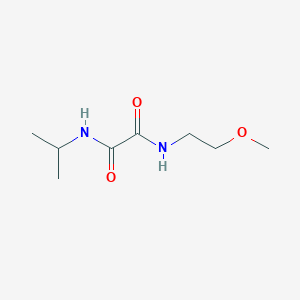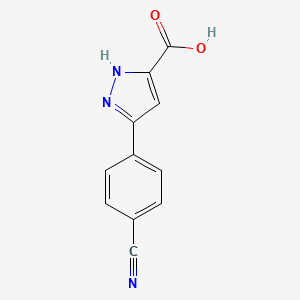![molecular formula C5H7NO2 B2653383 6-Oxa-4-azaspiro[2.4]heptan-5-one CAS No. 869012-03-3](/img/structure/B2653383.png)
6-Oxa-4-azaspiro[2.4]heptan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxa-4-azaspiro[2.4]heptan-5-one is a chemical compound with the molecular formula C5H7NO2 . It has a molecular weight of 113.12 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7NO2/c7-4-6-5(1-2-5)3-8-4/h1-3H2, (H,6,7) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 113.12 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Chemical Transformations
6-Oxa-4-azaspiro[2.4]heptan-5-one compounds have been utilized in various chemical transformations. For example, Molchanov et al. (2016) demonstrated the use of these compounds in reductive cleavage, resulting in the formation of bi- or tricyclic lactams or lactones (Molchanov, Tran, Stepakov, & Kostikov, 2016). Similarly, the synthesis and properties of related sulfonate salts were explored by van der Haas et al. (2017), highlighting their improved stability and solubility (van der Haas et al., 2017).
Synthesis and Derivatives
The synthesis of novel angular spirocyclic azetidines, including derivatives of this compound, was reported by Guerot et al. (2011). These methods are useful for drug discovery and library synthesis (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Pharmaceutical Applications
In the pharmaceutical field, this compound derivatives have been explored for their potential. Odagiri et al. (2013) synthesized novel quinolines using these compounds, showing potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013). Furthermore, Meyers et al. (2009) developed synthetic routes to bifunctional derivatives, useful for creating novel compounds in chemical space exploration (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Metabolic Studies
The compound's metabolism was also studied. Li et al. (2016) investigated the in vitro metabolism of a spiro oxetane-containing compound, highlighting the role of microsomal epoxide hydrolase in its biotransformation (Li, Hayes, Grönberg, Berggren, Castagnoli, & Weidolf, 2016).
Drug Discovery
These compounds have been pivotal in drug discovery efforts. For example, a novel series of dopamine D3 receptor antagonists based on 5-azaspiro[2.4]heptane derivatives was described by Micheli et al. (2016), showing potential for further pharmaceutical development (Micheli et al., 2016).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
6-oxa-4-azaspiro[2.4]heptan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-4-6-5(1-2-5)3-8-4/h1-3H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIVYPHBVQZLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B2653302.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2653307.png)
![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B2653310.png)


![8-Thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine hydrochloride](/img/structure/B2653313.png)
![5-[(4-Bromopyrazol-1-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B2653314.png)


![2-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2653319.png)

